

Spectroscopic Profile of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl (S)-4-cyano-3-hydroxybutyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl (S)-4-cyano-3-hydroxybutyrate**, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of published experimental spectra for the (S)-enantiomer, this guide presents a combination of available data for the closely related (R)-enantiomer, predicted values, and general experimental protocols. This information is intended to serve as a valuable resource for researchers in quality control, process development, and synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Ethyl (S)-4-cyano-3-hydroxybutyrate**.

Table 1: ¹H NMR Spectroscopic Data

Note: Experimental data for the (S)-enantiomer is not readily available in the public domain. The data presented below is for the closely related methyl ester of the (R)-enantiomer, Ethyl (R)-4-cyano-3-hydroxybutyrate, and serves as a reference. The chemical shifts and coupling constants for the (S)-enantiomer are expected to be identical.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.2	m	-	H-3
~4.1	q	7.1	-OCH ₂ CH ₃
~2.7	dd	16.9, 4.2	H-4a
~2.6	dd	16.9, 6.7	H-4b
~2.5	m	-	H-2
~1.2	t	7.1	-OCH ₂ CH ₃

Data adapted from a patent describing the synthesis of (R)-ethyl 4-cyano-3-hydroxybutyric acid, where the NMR was run on a 500 MHz instrument.

Table 2: ¹³C NMR Spectroscopic Data

Note: As with the ¹H NMR data, the following values are for the methyl ester of the (R)-enantiomer and are provided for reference. The chemical shifts for the (S)-enantiomer are expected to be identical.

Chemical Shift (δ) ppm	Assignment
~171	C=O (Ester)
~118	CN (Nitrile)
~68	C-3 (CH-OH)
~61	-OCH ₂ CH ₃
~41	C-2 (CH ₂)
~25	C-4 (CH ₂)
~14	-OCH ₂ CH ₃

Table 3: IR Spectroscopic Data

Note: The following data is based on the FTIR spectrum of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate available on SpectraBase. The IR spectrum of the (S)-enantiomer is expected to be identical.

Wavenumber (cm ⁻¹)	Assignment
~3450 (broad)	O-H stretch
~2980	C-H stretch (aliphatic)
~2250	C≡N stretch (nitrile)
~1730	C=O stretch (ester)
~1180	C-O stretch

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₇ H ₁₁ NO ₃
Molecular Weight	157.17 g/mol
Exact Mass [M+H] ⁺	158.0817

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 500 MHz or higher) is recommended for detailed analysis.

Sample Preparation:

- Weigh approximately 5-10 mg of **Ethyl (S)-4-cyano-3-hydroxybutyrate**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

^1H NMR Acquisition Parameters (Example):

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

^{13}C NMR Acquisition Parameters (Example):

- Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS reference signal.
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR, salt plates).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **Ethyl (S)-4-cyano-3-hydroxybutyrate** directly onto the ATR crystal.
- Lower the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are usually sufficient.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C \equiv N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

- Prepare a dilute solution of **Ethyl (S)-4-cyano-3-hydroxybutyrate** (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

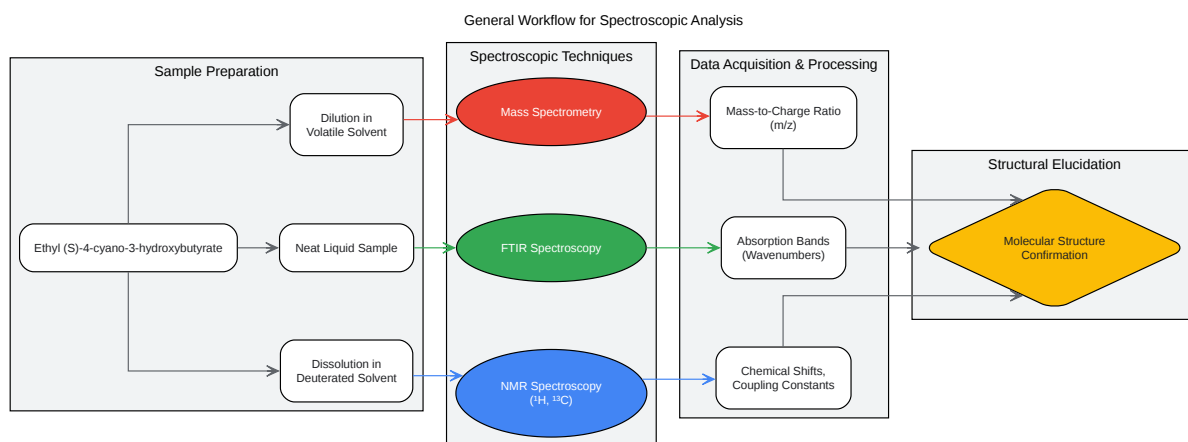
- Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
- Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
- Capillary Voltage: Optimize for maximum ion signal (e.g., 3-4 kV).
- Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Processing:

- Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

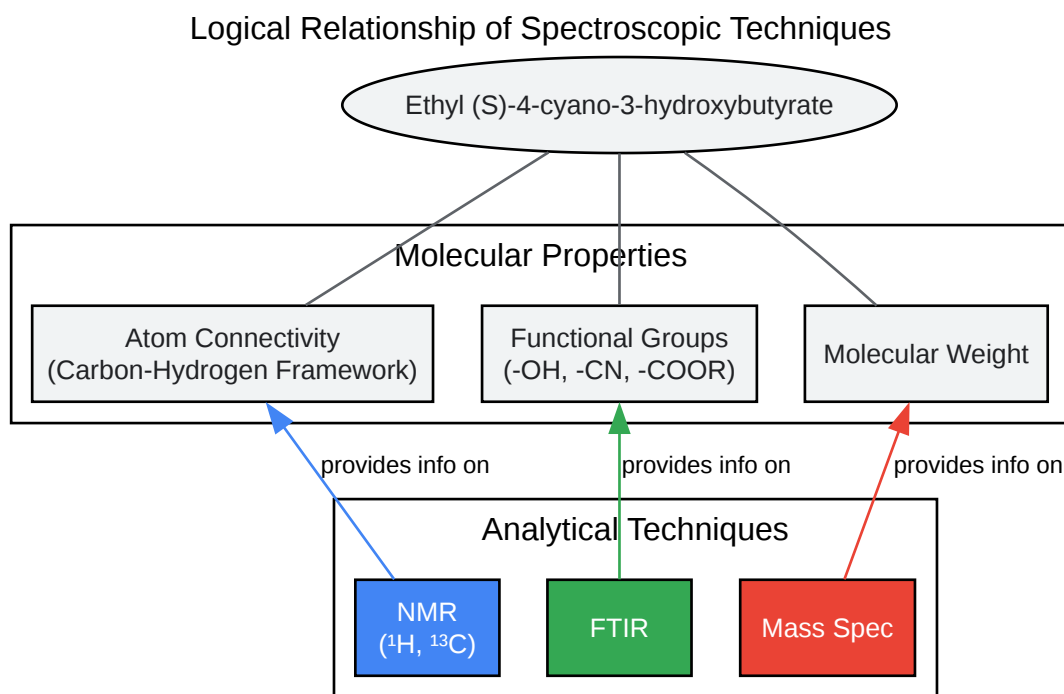
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Relationship of Techniques to Properties.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com